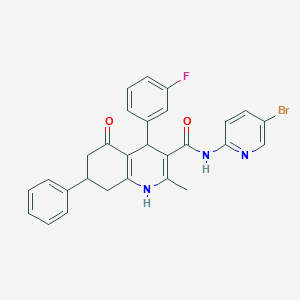![molecular formula C27H26BrN5OS B451656 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451656.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a benzothiazole moiety, and an adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromo Group: Bromination of the triazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Coupling with Benzothiazole: The benzothiazole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment to Adamantane: The final step involves the attachment of the adamantane carboxamide group, which can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and benzothiazole rings.
Reduction: Reduction reactions can target the bromo group or the triazole ring.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole and benzothiazole rings.
Reduction: Reduced forms of the triazole ring or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole rings can bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of viral replication.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler compound with similar triazole functionality.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and a benzene ring, similar to the benzothiazole moiety.
1-Adamantanecarboxamide: Shares the adamantane structure.
Uniqueness
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its three distinct moieties: the triazole ring, the benzothiazole group, and the adamantane structure. This combination imparts unique chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C27H26BrN5OS |
|---|---|
Peso molecular |
548.5g/mol |
Nombre IUPAC |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H26BrN5OS/c1-16-2-7-21-22(8-16)35-23(31-21)19-3-5-20(6-4-19)30-24(34)26-10-17-9-18(11-26)13-27(12-17,14-26)33-15-29-25(28)32-33/h2-8,15,17-18H,9-14H2,1H3,(H,30,34) |
Clave InChI |
KKNPBMZRWMZFPA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B451576.png)
![3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451577.png)
![2-(3-{(2Z)-3-(4-chlorobenzyl)-2-[(3-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B451580.png)


![Methyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451583.png)

![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451586.png)





